Jtbwywiqlbdiem-uhfffaoysa-
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Overview
Description
. This compound is a member of the pyridinethione family, characterized by its unique structural features and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione involves several steps. The starting materials typically include fluoro(dimethyl)silyl compounds and methylpyridinethione derivatives. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced separation techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl derivatives.
Scientific Research Applications
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[Chloro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
- 1-{[Bromo(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
- 1-{[Iodo(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
Uniqueness
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione stands out due to its fluorine atom, which imparts unique chemical and physical properties. The presence of the fluoro group enhances the compound’s stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H14FNSSi |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-[[fluoro(dimethyl)silyl]methyl]-6-methylpyridine-2-thione |
InChI |
InChI=1S/C9H14FNSSi/c1-8-5-4-6-9(12)11(8)7-13(2,3)10/h4-6H,7H2,1-3H3 |
InChI Key |
JTBWYWIQLBDIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=S)N1C[Si](C)(C)F |
Origin of Product |
United States |
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